N-(4-bromophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is an organic compound that features a bromophenyl group attached to an isochromene carboxamide structure
Mechanism of Action
Target of Action
Similar compounds have shown promising antimicrobial activity against bacterial and fungal strains .
Mode of Action
It’s hypothesized that the lipophilic character of the compound, expressed by the clogp value, may enhance its antimicrobial effect .
Biochemical Pathways
Similar compounds have been shown to block the biosynthesis of certain bacterial lipids .
Pharmacokinetics
The lipophilic character of the compound, indicated by the clogp value, may suggest potential bioavailability .
Action Environment
The lipophilic character of the compound, indicated by the clogp value, may suggest potential environmental interactions .
Biochemical Analysis
Biochemical Properties
Therefore, it is difficult to elaborate on the role of this product in biochemical reactions, or identify and discuss the enzymes, proteins, and other biomolecules it interacts with .
Cellular Effects
Therefore, it is difficult to detail the effects of this product on various types of cells and cellular processes .
Molecular Mechanism
Therefore, it is difficult to provide a thorough explanation of how it exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
Therefore, it is difficult to discuss the changes in the effects of this product over time in laboratory settings .
Dosage Effects in Animal Models
Therefore, it is difficult to describe how the effects of the product vary with different dosages in animal models .
Metabolic Pathways
Therefore, it is difficult to describe the metabolic pathways that the product is involved in .
Transport and Distribution
Therefore, it is difficult to describe how the product is transported and distributed within cells and tissues .
Subcellular Localization
Therefore, it is difficult to describe the subcellular localization of the product .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves the reaction of 4-bromobenzoyl chloride with 3,4-dihydro-1H-isochromen-1-one in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(4-bromophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl derivatives: These compounds also feature a bromophenyl group and are studied for their antimicrobial and anticancer properties.
4-bromophenylacetic acid derivatives: These compounds are used in various chemical reactions and have applications in medicinal chemistry.
Uniqueness
N-(4-bromophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is unique due to its isochromene structure, which imparts specific chemical and biological properties. This makes it distinct from other bromophenyl derivatives and potentially more effective in certain applications .
Properties
IUPAC Name |
N-(4-bromophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3/c17-11-5-7-12(8-6-11)18-15(19)14-9-10-3-1-2-4-13(10)16(20)21-14/h1-8,14H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLDHTTVXINDRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.